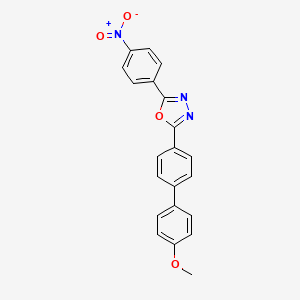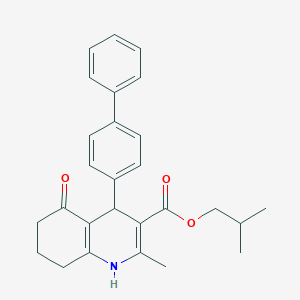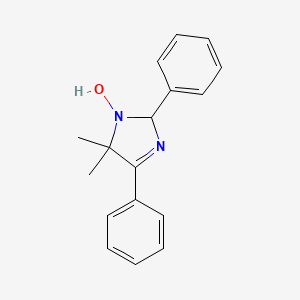
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, commonly known as PBD, is a fluorescent dye that is widely used in scientific research. PBD is known for its ability to bind to DNA and RNA and has been extensively studied for its applications in various fields such as cancer research, genetic engineering, and drug discovery.
Mécanisme D'action
PBD binds to the minor groove of DNA and RNA through hydrogen bonding and van der Waals interactions. This binding causes a conformational change in the DNA structure, which can lead to DNA damage and inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, PBD can also cause toxicity in normal cells and has been shown to have mutagenic and carcinogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PBD is its ability to selectively bind to DNA and RNA, making it a powerful tool for studying DNA structure and function. PBD is also highly fluorescent, which allows for easy detection and visualization. However, PBD has limitations in terms of its toxicity and potential mutagenic and carcinogenic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for PBD research, including the development of new PBD derivatives with improved selectivity and reduced toxicity. PBD can also be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. In addition, PBD can be used in the development of new diagnostic tools for detecting DNA damage and mutations. Finally, PBD can be used in the study of epigenetics, which involves the modification of DNA structure and function without altering the underlying DNA sequence.
Méthodes De Synthèse
PBD can be synthesized through a multistep process involving the condensation of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting PBD molecule can be purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
PBD has been extensively used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to study DNA structure and function, as well as to detect DNA damage and mutations. PBD has also been used in genetic engineering to label specific DNA sequences and to study gene expression. In addition, PBD has been used in drug discovery to screen for compounds that can bind to DNA and inhibit its function.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-27-19-12-8-15(9-13-19)14-2-4-16(5-3-14)20-22-23-21(28-20)17-6-10-18(11-7-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIMDDCJAHIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)

![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)